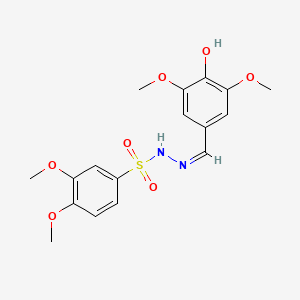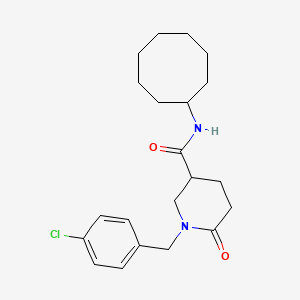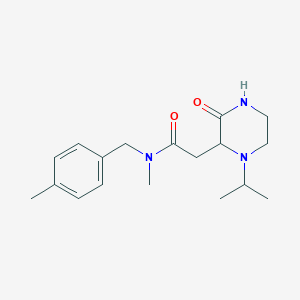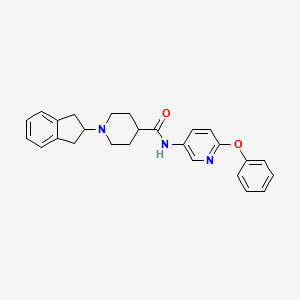![molecular formula C18H19N3O2 B6016640 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6016640.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide, also known as CPI-1189, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic properties. This compound belongs to the class of isonicotinamide derivatives and has been studied extensively for its pharmacological activity.
作用機序
The mechanism of action of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various disease conditions. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.
実験室実験の利点と制限
One of the advantages of using N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide in lab experiments is its ability to modulate the immune response and reduce inflammation in various disease conditions. The compound has been shown to be effective in vitro and in vivo, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the study of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide. One area of interest is its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties in animal models, suggesting that it may have potential therapeutic benefits in these disease conditions. Overall, the study of this compound has the potential to lead to the development of new therapeutics for a wide range of disease conditions.
合成法
The synthesis of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide involves the reaction of isonicotinic acid with 2-phenylethylamine and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide has been studied extensively for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been studied in vitro and in vivo for its ability to modulate the immune response and reduce inflammation in various disease conditions such as arthritis, asthma, and colitis.
特性
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-12-16(20-18(23)15-6-9-19-10-7-15)13-21(17)11-8-14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXHCHMTHBQWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclohexyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6016558.png)
![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6016607.png)


![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)
![5-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B6016633.png)



![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6016653.png)